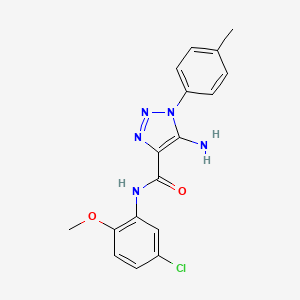
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, also known as ETPQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. ETPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibiting the production of inflammatory cytokines and chemokines. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone. One area of research is the development of new synthetic methods for 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone that are more efficient and scalable. Another area of research is the elucidation of the exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, which could lead to the development of more potent and selective derivatives. Finally, further studies are needed to evaluate the safety and efficacy of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in preclinical and clinical settings.
Applications De Recherche Scientifique
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
In addition to its anti-cancer activity, 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-microbial effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-21-16-18-14-9-4-3-8-13(14)15(20)19(16)11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGIVPVFZZLLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



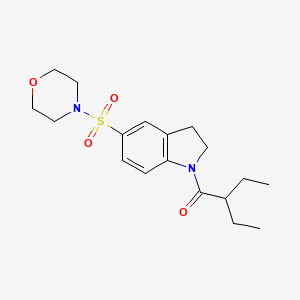

![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)


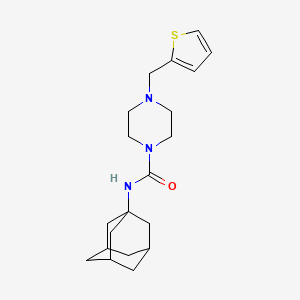
![methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4654930.png)
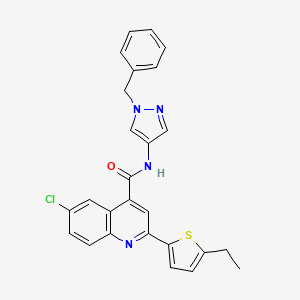
![6-cyclopropyl-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654946.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654948.png)
![4-[3-(4-isopropylphenyl)propanoyl]morpholine](/img/structure/B4654951.png)
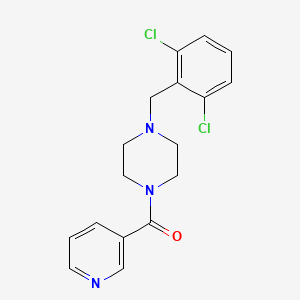
![1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)
